molecular formula C15H11ClF3N5O B13715810 3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

Cat. No.: B13715810
M. Wt: 369.73 g/mol
InChI Key: PXPOKLHJJGXFKJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can yield the oxadiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Coupling Reactions: The final step involves coupling the synthesized fragments to form the desired compound. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study the interactions of trifluoromethyl and oxadiazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities can be explored. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Diflumetorim: A pyrimidinamine fungicide with a trifluoromethyl group.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality.

Uniqueness

3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and pyridine ring. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11ClF3N5O

Molecular Weight

369.73 g/mol

IUPAC Name

3-chloro-N-(1-pyridin-4-ylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

InChI

InChI=1S/C15H11ClF3N5O/c1-8(9-2-4-20-5-3-9)22-13-11(16)6-10(7-21-13)12-23-14(25-24-12)15(17,18)19/h2-8H,1H3,(H,21,22)

InChI Key

PXPOKLHJJGXFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC2=C(C=C(C=N2)C3=NOC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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